Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate
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Overview
Description
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate is a chemical compound with the CAS Number: 2377034-02-9 . It has a molecular weight of 221.15 . The IUPAC name for this compound is sodium 2-(4-(3-hydroxyoxetan-3-yl)-1H-1,2,3-triazol-1-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O4.Na/c11-6(12)2-10-1-5(8-9-10)7(13)3-14-4-7;/h1,13H,2-4H2,(H,11,12);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Antitumor Properties of Copper(I) Complexes
The synthesis and characterization of tris(hydroxymethyl)phosphine copper(I) complexes containing new bis(1,2,4-triazol-1-yl)acetate ligands have demonstrated significant antitumor activity. These complexes exhibit cytotoxic properties against a panel of human tumor cell lines, showing similar or better efficacy compared to cisplatin, a widely used antitumor drug. Notably, these complexes can overcome cisplatin resistance, suggesting a different mechanism of action and potential application in cancer therapy (Marzano et al., 2006).
Heterocyclic Synthesis via Tiemann Rearrangement
A novel route for synthesizing 1,3-diaryl-1,2,4-triazol-5-amines through the Tiemann rearrangement of arylhydrazonoamidoximes has been developed. This method highlights the versatility of 2-arylhydrazononitriles in heterocyclic synthesis, contributing to the broader understanding of nitrogen-containing heterocycles and their potential applications in drug development and materials science (Al-Matar et al., 2007).
Reductive Amination Using Sodium Triacetoxyborohydride
The use of sodium triacetoxyborohydride as a reducing agent for the reductive amination of aldehydes and ketones has been demonstrated, showing wide applicability for various substrates. This method is significant for the synthesis of amines, a core structure in many pharmaceuticals and fine chemicals, highlighting its importance in synthetic organic chemistry (Abdel-Magid et al., 1996).
Claisen Ester Condensation Promoted by Sodium
Sodium-promoted Claisen ester condensations have been utilized to synthesize ethyl γγγ-trifluoroacetoacetate and related compounds. This method underscores the role of sodium in facilitating ester condensations involving perfluoroesters, with implications in the synthesis of complex molecules for material science and pharmaceuticals (Burdon et al., 1964).
Safety and Hazards
The safety information for Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Future Directions
The future directions for research on Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, more research could be done to understand the mechanism of action of these compounds and to optimize their pharmacokinetics, pharmacological, and toxicological properties .
Properties
IUPAC Name |
sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.Na/c11-6(12)2-10-1-5(8-9-10)7(13)3-14-4-7;/h1,13H,2-4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHRIQRUAPIPGW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN(N=N2)CC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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